N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-2-4-11(5-3-10)14(21)18-16-20-19-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLVNNSUFQXGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with 4-methylbenzamide to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Modifications on the Thiadiazole Ring
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
This analogue replaces the benzamide group with a benzylideneamine (-CH=N-) linkage. The compound’s insecticidal and fungicidal activities align with other thiadiazoles, but its reactivity profile may differ due to the imine’s susceptibility to hydrolysis .
N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide
Here, a sulfamoyl (-SO₂-NH-) group bridges the thiadiazole ring and the 4-chlorophenyl/ethyl substituents. However, the ethyl group may introduce steric hindrance, reducing membrane permeability compared to the target compound’s methylbenzamide .
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
This derivative features a methylsulfanyl (-S-CH₂-) linker and a dimethylsulfamoyl (-SO₂-N(CH₃)₂) group on the benzamide. The dimethylsulfamoyl group’s electron-withdrawing nature may stabilize the molecule against metabolic degradation, offering a longer half-life than the target compound .
Core Heterocycle Variations
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide
The stereospecific (S)-configuration of the ethyl group may influence chiral recognition in biological systems, offering selectivity advantages. However, oxadiazoles are generally less stable than thiadiazoles under acidic conditions .
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide
This compound substitutes the thiadiazole with a thiazole ring and introduces a nitro-pyrazole group. The thiazole’s reduced aromaticity compared to thiadiazole may lower π-π stacking efficiency. The nitro group’s strong electron-withdrawing effect could increase reactivity but also raise toxicity concerns .
Substituent Chain Modifications
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
Replacing the methylbenzamide with a phenoxybutanamide chain introduces flexibility and extended conjugation. The phenoxy group’s bulkiness may hinder binding to compact active sites but improve interaction with hydrophobic pockets. The butanamide chain’s length could enhance solubility in lipid-rich environments .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique chemical structure, characterized by the presence of a thiadiazole ring and a chlorophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 265.74 g/mol. The compound features:
- Thiadiazole ring : Known for its diverse biological activities.
- Chlorophenyl group : Enhances lipophilicity and biological interactions.
- Amide functional group : Important for binding interactions with biological targets.
This compound exhibits its biological effects primarily through enzyme inhibition and modulation of signaling pathways. The compound interacts with specific enzymes involved in metabolic processes, leading to:
- Inhibition of enzyme activity : This disrupts essential cellular functions in target organisms.
- Induction of apoptosis : Research indicates that the compound can trigger apoptotic pathways in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases, leading to cell death.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it effectively inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
Research has highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings related to its anticancer activity:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10.10 | Induces apoptosis via caspase activation |
| This compound | HepG2 | 8.50 | Disrupts cell cycle at S and G2/M phases |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluated the cytotoxicity of this compound against various cancer cell lines using the MTT assay. Results indicated that it possesses significant selectivity towards cancer cells compared to normal cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to specific protein targets involved in cancer progression. These studies suggest strong interactions with targets such as tubulin and topoisomerases .
- In Vivo Studies : Animal models have demonstrated that treatment with this compound significantly reduces tumor size in xenograft models, indicating its potential for further development as an anticancer agent .
Q & A
Q. What are the established synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of 4-chlorobenzoic acid derivatives to form the thiadiazole core, followed by amide coupling with 4-methylbenzoyl chloride. Key steps include:
- Hydrazination and cyclization under acidic/basic conditions to generate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .
- Nucleophilic acyl substitution using 4-methylbenzoyl chloride in dry benzene with triethylamine (TEA) as a base, heated under reflux for 16–20 hours .
- Optimization : Monitor reaction progress via TLC; purify via recrystallization (e.g., ethanol) or column chromatography. Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry to improve yields.
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Techniques :
- FTIR : Confirm thiadiazole ring (C=N stretch ~1600 cm⁻¹) and amide carbonyl (1680–1650 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5 ppm). ¹³C NMR identifies carbonyl carbons (~165 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) for molecular weight validation .
- Best Practices : Use deuterated solvents (DMSO-d6, CDCl3) for NMR; cross-validate with elemental analysis.
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Compare with cisplatin as a positive control .
- Data Interpretation : Use ANOVA for statistical significance; report MIC (Minimum Inhibitory Concentration) for antimicrobial activity.
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Approaches :
- Docking Studies : Target enzymes like dihydrofolate reductase (DHFR) or tubulin using AutoDock Vina. The thiadiazole ring may act as a hydrogen-bond acceptor .
- QSAR : Correlate substituent effects (e.g., 4-methyl vs. 4-fluorophenyl) with logP and IC₅₀ values to predict activity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in anticancer activity may arise from:
- Cell Line Variability : Test across multiple lines (e.g., HT-29 colon vs. A549 lung cancer).
- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hours) .
Q. How does structural modification of the thiadiazole core impact pharmacological properties?
- Modifications :
- Substituent Effects : Replace 4-chlorophenyl with 4-trifluoromethyl to enhance lipophilicity and blood-brain barrier penetration .
- Heterocycle Replacement : Substitute thiadiazole with oxadiazole to reduce toxicity but monitor for decreased bioactivity .
- Synthetic Challenges : Optimize cyclization conditions (e.g., POCl3 vs. PCl5) to accommodate bulky substituents .
Q. What advanced analytical techniques are critical for studying its mechanism of action?
- Crystallography : Use SHELXL for single-crystal X-ray diffraction to resolve binding modes (e.g., amide interaction with enzyme active sites) .
- Metabolomics : LC-MS/MS to identify metabolites in hepatic microsomes; track sulfonation or glucuronidation pathways .
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) in treated cancer cells to confirm caspase-mediated pathways .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
